molecular formula C17H23NO B7819360 1-(4-methoxybenzyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline CAS No. 57849-23-7

1-(4-methoxybenzyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline

Cat. No.: B7819360
CAS No.: 57849-23-7
M. Wt: 257.37 g/mol
InChI Key: NPEVCJZMQGZNET-UHFFFAOYSA-N
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Description

1-(4-Methoxybenzyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline is an organic compound that belongs to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This particular compound features a methoxybenzyl group attached to an octahydroisoquinoline skeleton, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-methoxybenzyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxybenzyl chloride and tetrahydroisoquinoline.

    Reaction Conditions: The reaction is usually carried out under basic conditions using a strong base like sodium hydride or potassium tert-butoxide. The reaction mixture is heated to facilitate the nucleophilic substitution reaction.

    Purification: The product is purified using standard techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methoxybenzyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce reduced derivatives.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents and conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(4-Methoxybenzyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating neurological disorders and other diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(4-methoxybenzyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.

Comparison with Similar Compounds

    1-Benzyl-1,2,3,4,5,6,7,8-octahydroisoquinoline: Similar structure but lacks the methoxy group.

    1-(4-Hydroxybenzyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline: Similar structure with a hydroxy group instead of a methoxy group.

    1-(4-Methylbenzyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline: Similar structure with a methyl group instead of a methoxy group.

Uniqueness: 1-(4-Methoxybenzyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline is unique due to the presence of the methoxy group, which can influence its chemical reactivity, biological activity, and physical properties. The methoxy group can participate in hydrogen bonding and other interactions, affecting the compound’s behavior in various environments.

Properties

IUPAC Name

1-[(4-methoxyphenyl)methyl]-1,2,3,4,5,6,7,8-octahydroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO/c1-19-15-8-6-13(7-9-15)12-17-16-5-3-2-4-14(16)10-11-18-17/h6-9,17-18H,2-5,10-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPEVCJZMQGZNET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC2C3=C(CCCC3)CCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80952699
Record name 1-[(4-Methoxyphenyl)methyl]-1,2,3,4,5,6,7,8-octahydroisoquinoline
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Molecular Weight

257.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51072-36-7, 30356-07-1, 30356-08-2, 57849-23-7
Record name 1,2,3,4,5,6,7,8-Octahydro-1-[(4-methoxyphenyl)methyl]isoquinoline
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Record name (S)-1,2,3,4,5,6,7,8-Octahydro-1-((4-methoxyphenyl)methyl)isoquinoline
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Record name (R)-1,2,3,4,5,6,7,8-Octahydro-1-((4-methoxyphenyl)methyl)isoquinoline
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Record name 1,2,3,4,5,6,7,8-Octahydro-1-((4-methoxyphenyl)methyl)isoquinoline
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Record name (1)-1,2,3,4,5,6,7,8-Octahydro-1-((4-methoxyphenyl)methyl)isoquinoline
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Record name 1-[(4-Methoxyphenyl)methyl]-1,2,3,4,5,6,7,8-octahydroisoquinoline
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Record name 1,2,3,4,5,6,7,8-octahydro-1-[(4-methoxyphenyl)methyl]isoquinoline
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Record name (S)-1,2,3,4,5,6,7,8-octahydro-1-[(4-methoxyphenyl)methyl]isoquinoline
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